

An In-Depth Technical Guide to 2F-QMPSB (SGT-13)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2F-Qmpsb

Cat. No.: B12299774

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For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

2F-QMPSB (also known as SGT-13 or QMDFPSB) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a designer drug.[1] Structurally, it is a fluorinated derivative of the arylsulfonamide-based synthetic cannabinoid QMPSB.[1] The introduction of fluorine atoms on the piperidine ring is a common medicinal chemistry strategy aimed at increasing the potency of cannabinoid receptor ligands.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, metabolism, and pharmacology of **2F-QMPSB**, intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Chemical Information

The systematic IUPAC name for **2F-QMPSB** is quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate.[2]

Chemical Structure:

Figure 1: Chemical structure of **2F-QMPSB**.

Quantitative Data Summary

While specific binding affinity (K_i) and functional activity (EC_{50}) values for **2F-QMPSB** at cannabinoid receptors are not readily available in the reviewed literature, data for the parent compound, QMPSB, provides a relevant baseline. Investigations involving human volunteers have indicated that **2F-QMPSB** possesses higher potency compared to QMPSB.[3]

Table 1: Physicochemical Properties of **2F-QMPSB**

Property	Value	Reference
IUPAC Name	quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate	[2]
Synonyms	SGT-13, QMDFPSB, 2-fluoro QMPSB	[2]
Molecular Formula	C22H20F2N2O4S	
Molar Mass	446.47 g/mol	
CAS Number	2707165-48-6	

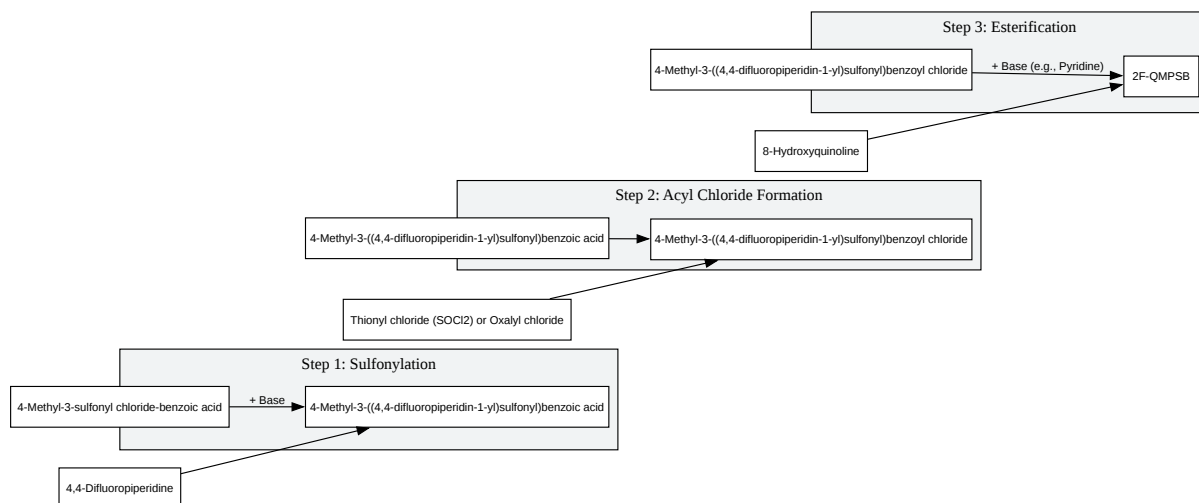
Table 2: Pharmacological Data for the Parent Compound QMPSB

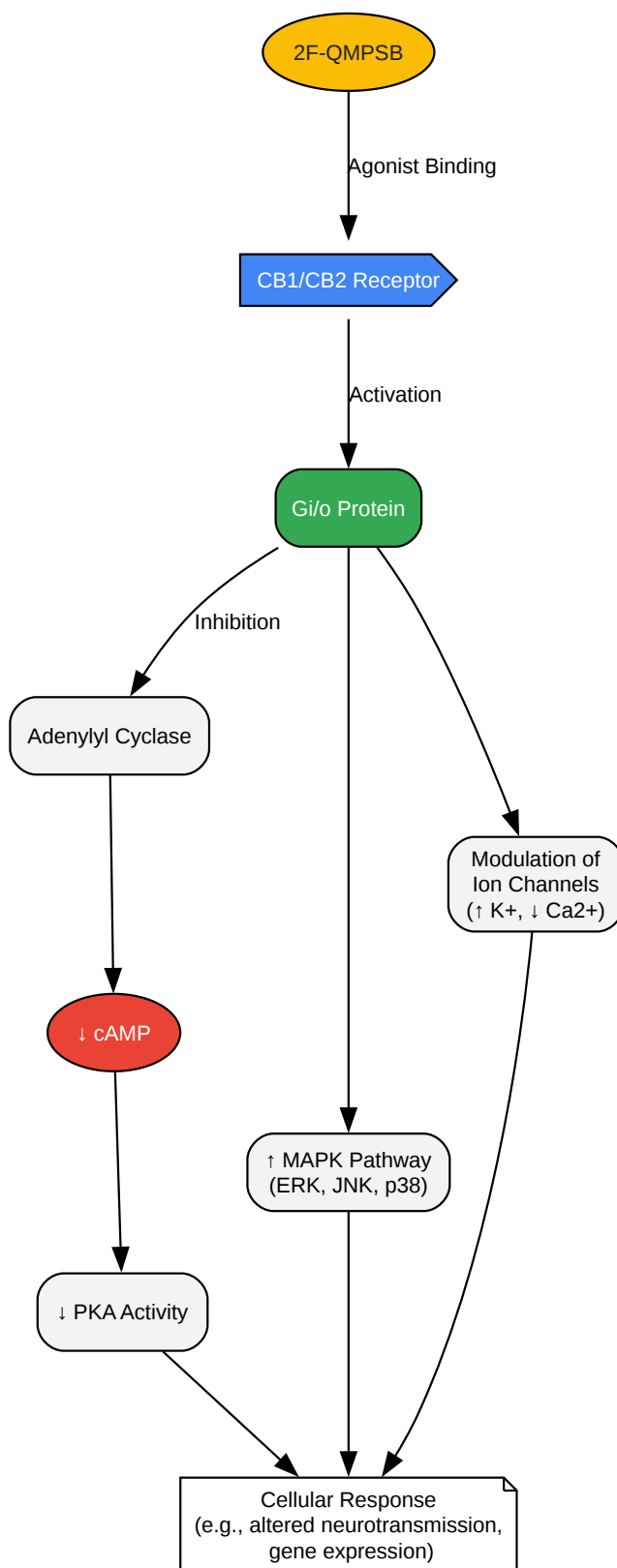
Parameter	Receptor	Value	Reference
Binding Affinity (K_i)	CB1	3 nM	
	CB2	4 nM	
Functional Activity (EC_{50})	CB1	10 nM	
IC50	CB1	0.79 nM	

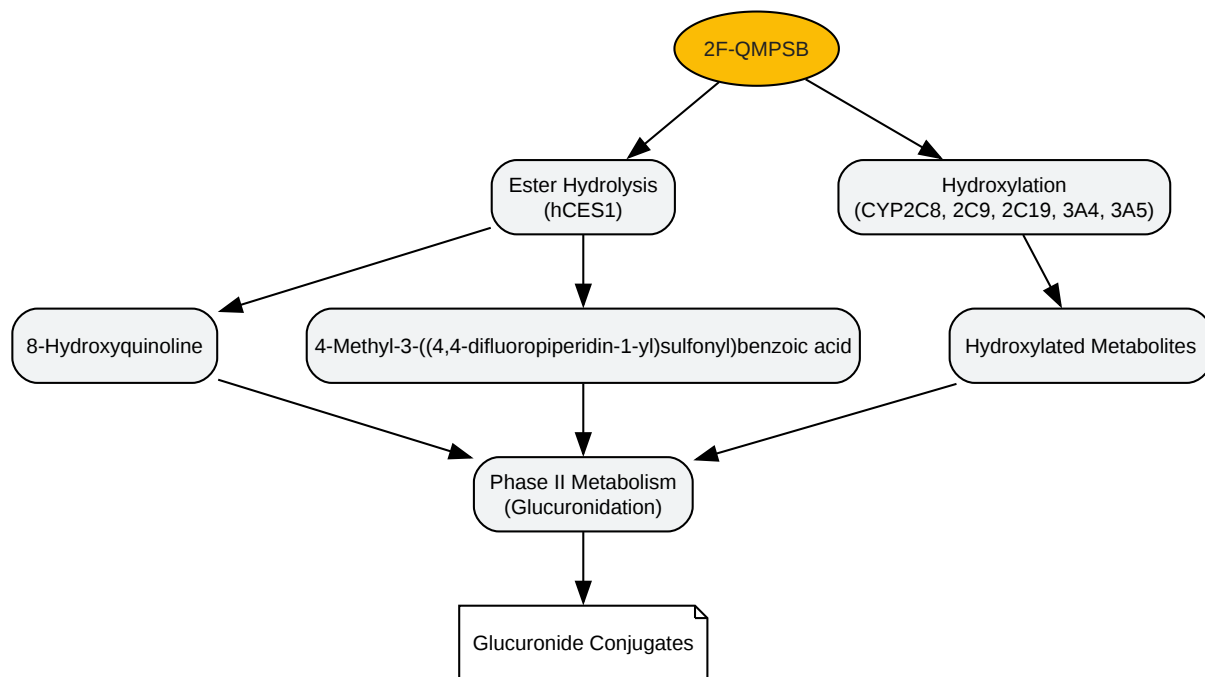
Synthesis and Analytical Characterization

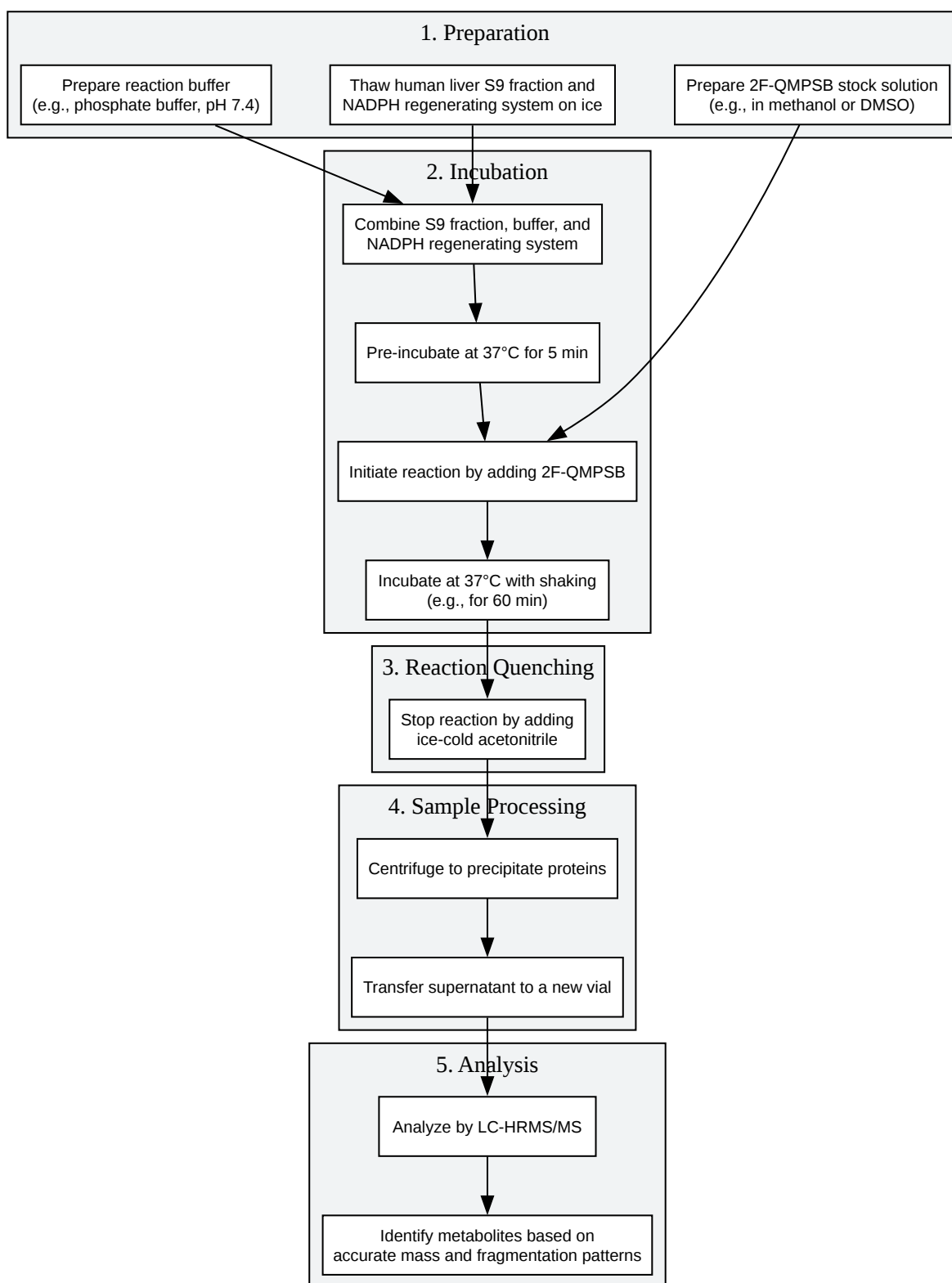
Proposed Synthesis Workflow

A detailed, step-by-step synthesis protocol for **2F-QMPSB** is not publicly available. However, based on the synthesis of its parent compound QMPSB and general organic chemistry principles, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of two key intermediates: 4-methyl-3-((4,4-difluoropiperidin-1-yl)sulfonyl)benzoyl chloride and 8-hydroxyquinoline.









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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2F-QMPSB (SGT-13)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12299774#iupac-name-for-2f-qmpsb>]

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